molecular formula C20H16O4 B4744268 (3E)-3-(1,3-benzodioxol-5-ylmethylidene)-5-(2,5-dimethylphenyl)furan-2-one

(3E)-3-(1,3-benzodioxol-5-ylmethylidene)-5-(2,5-dimethylphenyl)furan-2-one

Cat. No.: B4744268
M. Wt: 320.3 g/mol
InChI Key: WYAAEJCSTJYESB-OVCLIPMQSA-N
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Description

The compound “(3E)-3-(1,3-benzodioxol-5-ylmethylidene)-5-(2,5-dimethylphenyl)furan-2-one” is an organic molecule that features a furanone core with substituted benzodioxole and dimethylphenyl groups. Compounds with such structures are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(3E)-3-(1,3-benzodioxol-5-ylmethylidene)-5-(2,5-dimethylphenyl)furan-2-one” typically involves multi-step organic reactions. A common approach might include:

    Formation of the furanone core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzodioxole group: This step might involve the use of benzodioxole derivatives and coupling reactions.

    Addition of the dimethylphenyl group: This can be done through electrophilic aromatic substitution or other suitable methods.

Industrial Production Methods

For industrial-scale production, optimizing reaction conditions such as temperature, solvent, and catalysts is crucial. Techniques like continuous flow synthesis might be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the functional groups on the benzodioxole or dimethylphenyl rings.

    Reduction: Reduction reactions might target the furanone core or other substituents.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, aiding in the creation of more complex molecules.

Biology

Medicine

Research might explore its potential as a therapeutic agent, particularly if it exhibits bioactivity against certain diseases.

Industry

In materials science, the compound could be investigated for its properties in creating polymers or other advanced materials.

Mechanism of Action

The mechanism by which “(3E)-3-(1,3-benzodioxol-5-ylmethylidene)-5-(2,5-dimethylphenyl)furan-2-one” exerts its effects would depend on its interactions with molecular targets. This could involve binding to specific proteins or receptors, altering cellular pathways, or affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-3-(1,3-benzodioxol-5-ylmethylidene)-5-phenylfuran-2-one
  • (3E)-3-(1,3-benzodioxol-5-ylmethylidene)-5-(2,4-dimethylphenyl)furan-2-one

Uniqueness

The unique substitution pattern on the furanone core and the specific arrangement of the benzodioxole and dimethylphenyl groups might confer distinct chemical and biological properties, differentiating it from similar compounds.

Properties

IUPAC Name

(3E)-3-(1,3-benzodioxol-5-ylmethylidene)-5-(2,5-dimethylphenyl)furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O4/c1-12-3-4-13(2)16(7-12)18-10-15(20(21)24-18)8-14-5-6-17-19(9-14)23-11-22-17/h3-10H,11H2,1-2H3/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYAAEJCSTJYESB-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CC(=CC3=CC4=C(C=C3)OCO4)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)C2=C/C(=C\C3=CC4=C(C=C3)OCO4)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3E)-3-(1,3-benzodioxol-5-ylmethylidene)-5-(2,5-dimethylphenyl)furan-2-one
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(3E)-3-(1,3-benzodioxol-5-ylmethylidene)-5-(2,5-dimethylphenyl)furan-2-one
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(3E)-3-(1,3-benzodioxol-5-ylmethylidene)-5-(2,5-dimethylphenyl)furan-2-one
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(3E)-3-(1,3-benzodioxol-5-ylmethylidene)-5-(2,5-dimethylphenyl)furan-2-one
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(3E)-3-(1,3-benzodioxol-5-ylmethylidene)-5-(2,5-dimethylphenyl)furan-2-one
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(3E)-3-(1,3-benzodioxol-5-ylmethylidene)-5-(2,5-dimethylphenyl)furan-2-one

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